molecular formula C17H20N4O2S B11006924 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(1-methyl-1H-indol-3-yl)butanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(1-methyl-1H-indol-3-yl)butanamide

Cat. No.: B11006924
M. Wt: 344.4 g/mol
InChI Key: MFQBDMLEDKWVGK-UHFFFAOYSA-N
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Description

The compound N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(1-methyl-1H-indol-3-yl)butanamide features a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 3. This thiadiazole moiety is linked via an amide bond to a butanamide chain terminating in a 1-methylindole group. The structural combination of thiadiazole and indole is significant, as both heterocycles are pharmacophores with established roles in medicinal chemistry, particularly in anticancer and antimicrobial agents . The methyl group at the indole’s 1-position may enhance metabolic stability by blocking oxidative deamination, a common metabolic pathway for indole derivatives .

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(1-methylindol-3-yl)butanamide

InChI

InChI=1S/C17H20N4O2S/c1-21-10-12(13-7-3-4-8-14(13)21)6-5-9-15(22)18-17-20-19-16(24-17)11-23-2/h3-4,7-8,10H,5-6,9,11H2,1-2H3,(H,18,20,22)

InChI Key

MFQBDMLEDKWVGK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Chemical Reactions Analysis

The compound likely undergoes various reactions due to its functional groups:

    Oxidation: The methoxymethyl group could be oxidized to a carboxylic acid or other functional groups.

    Reduction: Reduction of the nitro group (if present) could yield an amino group.

    Substitution: Substitution reactions may occur at the indole nitrogen or the thiadiazole ring.

    Common Reagents and Conditions: These would depend on the specific reaction, but typical reagents include strong acids, bases, and transition metal catalysts.

Scientific Research Applications

    Chemistry: It could serve as a building block for designing novel heterocyclic compounds.

    Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors).

    Medicine: Potential as a drug candidate (though further studies are needed).

    Industry: Perhaps as a precursor for specialized materials.

Mechanism of Action

Unfortunately, detailed information about its mechanism of action is scarce. understanding its interactions with cellular pathways and molecular targets would be crucial for therapeutic development.

Comparison with Similar Compounds

Structural Analogs: Thiadiazole vs. Oxadiazole Derivatives

A key distinction lies in the choice of heterocyclic core. For example:

  • Oxadiazole-based analogs (e.g., 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione) replace sulfur with oxygen in the diazole ring, altering electronic properties and hydrogen-bonding capacity. Oxadiazoles generally exhibit lower lipophilicity (logP ~3–4) compared to thiadiazoles (logP ~5–6), impacting membrane permeability .
  • Thiadiazole derivatives , such as those in (e.g., Compound 4: C₁₈H₁₈ClN₅O₂S), retain sulfur, which may enhance binding to metal ions or cysteine residues in biological targets .
Table 1: Core Heterocycle Comparison
Compound Core Structure logP Key Substituents Bioactivity Notes
Target Compound Thiadiazole ~5.2* Methoxymethyl, 1-methylindole Hypothesized anticancer activity
5-((1H-Indol-3-yl)methyl)-oxadiazole Oxadiazole ~3.8 Indol-3-ylmethyl In vitro anticancer screening
N-(5-Isoxazolyl-thiadiazol)benzamide Thiadiazole ~4.1 Isoxazole, benzamide Synthetic intermediate

*Estimated based on analogs like Y040-8890 (logP 5.196) in .

Substituent Effects on Activity and Physicochemical Properties

Methoxymethyl Group

The methoxymethyl substituent at position 5 of the thiadiazole (shared with Compounds 4 and 7) contributes to moderate polarity while maintaining lipophilicity. This group may improve solubility compared to bulkier aryl substituents (e.g., benzyl in ’s Compound 8c) .

Indole Modifications
  • 1-Methylindole : The target compound’s 1-methyl group contrasts with unmethylated indoles in and . Methylation likely reduces metabolic degradation, as seen in other indole-based drugs .
  • Indole Positioning : Analog Y040-8890 () features a 4-(1H-indol-3-yl)butanamide chain but attaches it to a thiazole ring. Its logP (5.196) and polar surface area (52.588 Ų) suggest comparable bioavailability to the target compound .
Table 2: Substituent Impact on Properties
Compound (Reference) Substituent Molecular Weight logP Melting Point (°C)
Target Compound 5-Methoxymethyl, 1-methylindole ~458* ~5.2 Not reported
8a () Acetylpyridinyl 414.49 ~4.5 290
Y040-8890 () Thiazole-linked indole 458.58 5.196 Not reported
4 () Piperazine-carboxamide 424.91 ~4.8 Not reported

*Estimated based on molecular formula.

Biological Activity

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(1-methyl-1H-indol-3-yl)butanamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological potential.

The molecular formula of the compound is C14H21N3O2SC_{14}H_{21}N_{3}O_{2}S, with a molecular weight of 295.4 g/mol. The structure includes a thiadiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens, including bacteria and fungi. Studies have shown that similar compounds in this class possess inhibitory effects against Mycobacterium tuberculosis and other pathogenic bacteria .

2. Anticancer Properties

Thiadiazole derivatives are also being explored for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

3. Anti-inflammatory Effects

Some studies suggest that compounds containing thiadiazole moieties may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could make them candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects against Mycobacterium tuberculosisVillemagne et al., 2020
AnticancerInduction of apoptosis in cancer cell linesParikh et al., 2020
Anti-inflammatoryInhibition of pro-inflammatory cytokinesShruthi et al., 2019

Case Study: Antimicrobial Efficacy

A study conducted by Parikh et al. (2020) evaluated the in vitro activity of thiadiazole derivatives against Mycobacterium tuberculosis. The results showed that certain derivatives exhibited over 90% inhibition at specific concentrations, indicating strong antimicrobial potential.

Case Study: Anticancer Activity

In another study by Villemagne et al. (2020), a series of thiadiazole compounds were synthesized and tested for their anticancer properties. The results indicated that these compounds could significantly reduce cell viability in various cancer cell lines, suggesting their potential as anticancer agents.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiadiazole ring plays a crucial role in interacting with biological targets such as enzymes or receptors involved in disease pathways.

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